methyl (4Z)-1-cyclohexyl-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and a pyrrole ring
Preparation Methods
The synthesis of METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the condensation of a cyclohexyl ketone with a nitrophenyl aldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Chemical Reactions Analysis
METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to specific enzymes. In cancer research, it has been found to interfere with signaling pathways such as NF-κB and STAT3, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
METHYL (4Z)-1-CYCLOHEXYL-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other pyrrole derivatives such as:
Methyl 1-cyclohexyl-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a different position of the nitro group.
Methyl 1-cyclohexyl-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Another isomer with the nitro group in a different position.
Methyl 1-cyclohexyl-2-methyl-4-[(3-aminophenyl)methylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: A reduced form with an amino group instead of a nitro group
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (4Z)-1-cyclohexyl-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-13-18(20(24)27-2)17(12-14-7-6-10-16(11-14)22(25)26)19(23)21(13)15-8-4-3-5-9-15/h6-7,10-12,15H,3-5,8-9H2,1-2H3/b17-12- |
InChI Key |
ZFJMJDYKLQRUCY-ATVHPVEESA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N1C3CCCCC3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N1C3CCCCC3)C(=O)OC |
Origin of Product |
United States |
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